molecular formula C12H24N2 B13185960 4-Methyl-1-(6-methylpiperidin-3-yl)piperidine

4-Methyl-1-(6-methylpiperidin-3-yl)piperidine

Cat. No.: B13185960
M. Wt: 196.33 g/mol
InChI Key: IREOBIMJNQEFAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1-(6-methylpiperidin-3-yl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms. This compound is characterized by the presence of two piperidine rings, each substituted with a methyl group. Piperidine derivatives are known for their significant role in medicinal chemistry and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-(6-methylpiperidin-3-yl)piperidine can be achieved through various synthetic routes. One common method involves the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst. This process converts pyridine into piperidine, which can then be further functionalized to introduce the methyl groups at the desired positions .

Another approach involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex. This method allows for the efficient formation of piperidine rings with high yields . Additionally, the use of microwave irradiation in an alkaline aqueous medium can facilitate the cyclocondensation of alkyl dihalides and primary amines to form piperidine derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The use of continuous flow reactions and efficient catalysts, such as rhodium complexes, can enhance the yield and purity of the final product . These methods are designed to be cost-effective and scalable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1-(6-methylpiperidin-3-yl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the piperidine rings makes it susceptible to nucleophilic substitution reactions, where the nitrogen atom can act as a nucleophile .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. These reactions are typically carried out under mild conditions to prevent the degradation of the piperidine rings .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can yield piper

Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

2-methyl-5-(4-methylpiperidin-1-yl)piperidine

InChI

InChI=1S/C12H24N2/c1-10-5-7-14(8-6-10)12-4-3-11(2)13-9-12/h10-13H,3-9H2,1-2H3

InChI Key

IREOBIMJNQEFAC-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2CCC(NC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.